Ent-diltiazem hydrochloride
Description
Contextualizing Diltiazem (B1670644) Hydrochloride Stereoisomers within Calcium Channel Blocker Therapeutics
Diltiazem hydrochloride is a prominent member of the benzothiazepine (B8601423) class of calcium channel blockers, widely recognized for its therapeutic effects in managing cardiovascular conditions. drugbank.com It primarily functions by inhibiting the influx of calcium ions into cardiac and vascular smooth muscle cells. drugbank.comnih.gov The diltiazem molecule possesses two chiral centers, which means it can exist in four different stereoisomeric forms: the d- and l-isomers of both the cis and trans configurations. nih.gov
The clinically approved and pharmacologically active form is d-cis-diltiazem, also known as (+)-diltiazem. rsc.orgresearchgate.net This specific isomer is responsible for the vasodilatory and cardiac effects that make diltiazem a valuable therapeutic agent. wikipedia.org The other stereoisomers, including the trans isomers and the l-cis isomer (ent-diltiazem), have been the subject of research to understand how their different spatial arrangements affect their interaction with calcium channels. nih.govnih.gov Studies have shown that all four isomers can bind to the benzothiazepine receptors on calcium channels, but they do so with varying potencies. nih.gov This highlights the critical role of stereochemistry in the action of diltiazem and other calcium channel blockers.
Significance of Enantiomeric Configuration in Pharmacological Activity
The three-dimensional arrangement of atoms in a molecule, known as its enantiomeric configuration, is a crucial determinant of its pharmacological activity. In the case of diltiazem, this principle is clearly demonstrated by the differing biological effects of its stereoisomers. The d-cis isomer is the most potent inhibitor of calcium channel function, while the other isomers exhibit significantly weaker activity. nih.gov
Research has demonstrated a high degree of stereospecificity in the interaction of diltiazem isomers with their target receptors. For instance, the potency of inhibition of d-cis-[3H]diltiazem binding to rabbit T-tubule calcium channels follows the order: d-cis > l-cis > d-trans = l-trans. nih.gov Furthermore, at physiological temperatures, only the d-cis isomer was found to stimulate the binding of another calcium channel blocker, (+)-[3H]PN200-110, while the other isomers were inhibitory. nih.gov The trans-isomers, in particular, have been shown to be much less active than d-cis-diltiazem and possess a shorter duration of action. nih.gov This stark difference in activity between enantiomers underscores the precise molecular recognition required for a drug to elicit its therapeutic effect.
Table 1: Relative Potency of Diltiazem Stereoisomers in Inhibiting d-cis-[3H]diltiazem Binding
| Stereoisomer | Relative Potency |
|---|---|
| d-cis-Diltiazem | Most Potent |
| l-cis-Diltiazem (B1195970) (ent-diltiazem) | Less Potent than d-cis |
| d-trans-Diltiazem | Weakest Potency |
| l-trans-Diltiazem | Weakest Potency |
This table is based on findings from studies on rabbit T-tubule calcium channels. nih.gov
Evolution of Research Perspectives on Diltiazem Hydrochloride Enantiomers
The understanding of diltiazem's pharmacology has evolved significantly since its initial development. Early research in the 1970s and 1980s primarily focused on the therapeutic effects of the racemic mixture and later, the isolated d-cis-diltiazem isomer. researchgate.net The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and capillary electrophoresis (CE), enabled the simultaneous enantioselective determination of diltiazem and its metabolites, facilitating a deeper investigation into the roles of individual stereoisomers. nih.gov
In the 1990s, there was a surge in research dedicated to exploring the structural variations of diltiazem and identifying novel related compounds with significant calcium antagonist activity. researchgate.net This period saw the synthesis and cardiovascular evaluation of the optically active trans-isomers of diltiazem, which confirmed their substantially lower activity compared to the cis-isomer. nih.gov More recent research has continued to build on this foundation, utilizing the distinct properties of enantiomers like ent-diltiazem to probe the structure and function of calcium channels and to inform the design of new therapeutic agents. This ongoing investigation into the stereochemical nuances of diltiazem's action reflects a broader trend in pharmacology towards a more precise, structure-based approach to drug discovery and development.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
[(2R,3R)-5-[2-(dimethylamino)ethyl]-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S.ClH/c1-15(25)28-20-21(16-9-11-17(27-4)12-10-16)29-19-8-6-5-7-18(19)24(22(20)26)14-13-23(2)3;/h5-12,20-21H,13-14H2,1-4H3;1H/t20-,21+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDRXZJPWHTXQRI-JUDYQFGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H](SC2=CC=CC=C2N(C1=O)CCN(C)C)C3=CC=C(C=C3)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201035351 | |
| Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
451.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42399-54-2, 31953-18-1 | |
| Record name | 1,5-Benzothiazepin-4(5H)-one, 3-(acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-, hydrochloride (1:1), (2R,3R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42399-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1,5-Benzothiazepin-4(5H)-one, 2,3-dihydro-5-(2-(dimethylamino)ethyl)-3-hydroxy-2-(p-methoxyphenyl)-, acetate (ester), monohydrochloride | |
| Source | ChemIDplus | |
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| Record name | (2R-cis)-3-Acetoxy-5-(2-(dimethylamino)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042399542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2R,3R)-3-(Acetyloxy)-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201035351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R-cis)-3-acetoxy-5-[2-(dimethylamino)ethyl]-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.711 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Molecular and Stereochemical Characterization of Ent Diltiazem Hydrochloride
Conformational Analysis in Solution
The behavior of ent-diltiazem hydrochloride in a solution is characterized by dynamic conformational changes, which can be elucidated using advanced spectroscopic techniques.
Spectroscopic Techniques for Stereochemical Elucidation (e.g., NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of this compound in solution. longdom.orgwdh.ac.id Both 1H and 13C NMR spectroscopy, including two-dimensional techniques like COSY, provide detailed information about the connectivity and spatial arrangement of atoms. longdom.orgpsu.edu
Studies on the related compound, diltiazem (B1670644) hydrochloride, show that in solution, it exists as a mixture of two species in a roughly 12:1 ratio. psu.edursc.org The major species adopts a (M,2S,3S)-twist-boat conformation of the 1,5-benzothiazepine (B1259763) ring, where the methoxyphenyl group is in an axial position and the acetoxy group is in an equatorial position. psu.edursc.org The minor species is believed to be the ring-inverted (P,2S,3S)-boat or twist-boat conformer. psu.edursc.org This inversion leads to a significant upfield shift of the (C=O)CH3 protons in the NMR spectrum of the minor species, as they are positioned directly above the benzo ring. psu.edursc.org Similar conformational dynamics are expected for this compound due to its enantiomeric relationship with diltiazem.
The use of spin-lattice relaxation rates and 13C-[1H] nuclear Overhauser effects (NOE) in NMR studies helps in building a model of the most probable arrangement of the molecule in solution. nih.gov These techniques have shown that the molecular motion of the aromatic and thiazepinic rings is anisotropic. nih.gov
Dynamic Behavior and Ring Inversion Processes
The 1,5-benzothiazepine ring of diltiazem, and by extension ent-diltiazem, is not static but undergoes a dynamic ring inversion process in solution. psu.edu This process involves the interconversion between different twist-boat and boat conformations. psu.edursc.org Variable-temperature 1H NMR experiments have been instrumental in studying this dynamic behavior. psu.edursc.org
For diltiazem hydrochloride, the energy barrier (ΔG‡) for this diastereoisomerization process has been measured to be approximately 17.2 kcal/mol. psu.edursc.org This dynamic equilibrium results in the conversion between conformers with axial and equatorial substituent orientations. psu.edu The dimethylaminoethyl side chain also exhibits segmental motion, and the methoxy (B1213986) and acetyloxymethyl groups behave as free rotors. nih.gov This flexibility is a key aspect of its molecular and stereochemical characterization.
Ligand-Receptor Interaction Stereospecificity
The pharmacological activity of this compound is intrinsically linked to its specific three-dimensional shape, which dictates its interaction with its biological target, the L-type calcium channel. physiology.orgnih.gov
Interactions with L-Type Calcium Channel Subunits (e.g., α1 subunit, IIIS6, IVS6 transmembrane segments)
Ent-diltiazem, like its enantiomer diltiazem, interacts with the α1 subunit of the L-type calcium channel, which forms the pore of the channel. physiology.orgnih.gov Specific transmembrane segments, namely IIIS6 and IVS6, have been identified as crucial for the binding of benzothiazepines. nih.govnih.gov
Mutagenesis studies have pinpointed key amino acid residues within these segments that are critical for diltiazem sensitivity. nih.gov For instance, mutations of phenylalanine (Phe1164) and valine (Val1165) in the IIIS6 segment have been shown to dramatically decrease the blocking effect of diltiazem. nih.gov These findings suggest that these residues are part of the binding pocket for diltiazem and its derivatives. nih.gov The interaction is stereospecific, meaning that the precise (2R,3R) configuration of ent-diltiazem results in a distinct binding affinity and pharmacological profile compared to the (2S,3S) configuration of diltiazem.
The binding of diltiazem to its receptor site is complex and involves allosteric interactions with the binding sites for other classes of calcium channel blockers, such as dihydropyridines and phenylalkylamines. nih.gov
Insights into Ion-Control Gating Mechanisms
The binding of ent-diltiazem to the L-type calcium channel modulates its function by influencing the ion-control gating mechanisms. nih.govccjm.org By binding to its specific site on the α1 subunit, diltiazem is thought to deform the channel, thereby inhibiting the influx of calcium ions into the cell. nih.gov
The mechanism of action involves a use-dependent block, where the drug binds more effectively to channels that are frequently opening and closing. nih.gov Diltiazem delays the recovery of the channel from the inactivated state, which contributes to its therapeutic effects. nih.gov The interaction with specific residues, such as Val1165, appears to control the dissociation rate of the bound drug molecule. nih.gov This detailed understanding of the ligand-receptor interaction at the molecular level provides crucial insights into how ent-diltiazem and related compounds exert their control over calcium ion flow across the cell membrane.
Table of Research Findings:
| Aspect | Key Findings | Techniques Used |
| Conformational Analysis | Exists as a dynamic equilibrium of twist-boat and boat conformers in solution. psu.edursc.org The major conformer has an axial methoxyphenyl group and an equatorial acetoxy group. psu.edursc.org | 1H NMR, 13C NMR, 2D-NMR (COSY), NOE Spectroscopy longdom.orgpsu.edunih.gov |
| Ring Inversion | The 1,5-benzothiazepine ring undergoes a diastereoisomerization process with an energy barrier of ~17.2 kcal/mol. psu.edursc.org | Variable-Temperature 1H NMR psu.edursc.org |
| Ligand-Receptor Binding | Interacts with the IIIS6 and IVS6 transmembrane segments of the L-type calcium channel α1 subunit. nih.govnih.gov | Site-Directed Mutagenesis, Radioligand Binding Assays nih.govnih.gov |
| Key Amino Acid Residues | Phe1164 and Val1165 in the IIIS6 segment are critical for diltiazem sensitivity. nih.gov | Alanine Scanning Mutagenesis nih.gov |
| Mechanism of Action | Induces a use-dependent block of the calcium channel and delays recovery from inactivation. nih.govnih.gov | Electrophysiology (Patch-Clamp) nih.gov |
Pharmacological and Biochemical Investigations of Diltiazem Hydrochloride Enantiomers
Comparative Pharmacodynamic Profiles of Stereoisomers
The three-dimensional orientation of a drug molecule can dramatically influence its interaction with biological receptors and enzymes, leading to different pharmacological effects. This is evident in the case of the diltiazem (B1670644) hydrochloride enantiomers, d-cis-diltiazem and its counterpart, l-cis-diltiazem (B1195970) (ent-diltiazem).
Vasorelaxant Effects in Isolated Tissue Preparations
Diltiazem is well-established as a calcium channel blocker that induces vasodilation by inhibiting the influx of calcium ions into vascular smooth muscle cells. nih.govnih.govdrugbank.com This action results in the relaxation of both coronary and peripheral arteries. medex.com.bdfda.govfda.govnih.gov The primary therapeutic effects of diltiazem, known as d-cis-diltiazem, stem from this potent vasodilatory property. nih.gov
In contrast, its enantiomer, l-cis-diltiazem, exhibits significantly weaker calcium channel-blocking activity. nih.gov Research indicates that l-cis-diltiazem is at least 30 times less potent than d-cis-diltiazem at blocking calcium channels. sci-hub.se This stereospecificity highlights that the vasorelaxant effect is primarily associated with the d-cis isomer. Further studies have shown that while d-cis-diltiazem can protect against microsomal lipid peroxidation in a dose-dependent manner, l-cis-diltiazem shows no such effect, reinforcing the concept of stereospecific biological actions. ualberta.ca
| Enantiomer | Vasorelaxant Potency | Mechanism |
| d-cis-Diltiazem | High | Potent L-type calcium channel blocker. sci-hub.seiomcworld.com |
| l-cis-Diltiazem (ent-diltiazem) | Very Low | At least 30-fold less potent as a calcium channel blocker. nih.govsci-hub.se |
Influence on Myocardial Contractility and Cardiac Conduction System
The influence of diltiazem enantiomers extends to cardiac tissue, where they affect contractility (inotropic effect) and the electrical conduction system (chronotropic and dromotropic effects).
d-cis-Diltiazem exerts a negative inotropic effect, meaning it decreases the force of myocardial contraction in isolated tissue preparations. fda.govfda.govnih.gov It also slows the heart rate (negative chronotropic effect) and reduces the speed of electrical conduction through the sinoatrial (SA) and atrioventricular (AV) nodes (negative dromotropic effect). drugbank.commedex.com.bdnih.govnih.gov This is achieved by prolonging the AV node refractory period. fda.govnih.gov
While l-cis-diltiazem is a much less potent calcium channel blocker, some studies have revealed that it is not entirely inert. nih.gov Both d-cis- and l-cis-diltiazem have demonstrated an anti-ischemic action in isolated, perfused rat hearts, suggesting a protective mechanism that may not be solely dependent on calcium channel blockade. nih.gov In these studies, both enantiomers aided in the recovery of mechanical function and metabolic balance following an ischemic event. nih.gov Interestingly, l-cis-diltiazem has been found to block the light-regulated current in rod photoreceptors, an effect not observed with the d-cis isomer, further illustrating the distinct pharmacological profiles of the two enantiomers. pnas.org
| Parameter | d-cis-Diltiazem | l-cis-Diltiazem (ent-diltiazem) |
| Myocardial Contractility | Negative inotropic effect (decreased force). fda.govfda.govnih.gov | Minimal effect via calcium channel blockade. nih.gov |
| Cardiac Conduction | Negative chronotropic and dromotropic effects (slows heart rate and conduction). drugbank.commedex.com.bdnih.gov | Minimal effect via calcium channel blockade. nih.gov |
| Anti-Ischemic Action | Protective effects observed. nih.gov | Protective effects observed, suggesting alternate mechanisms. nih.gov |
Enantioselective Metabolic Pathways and Enzymes
The body metabolizes the enantiomers of diltiazem differently, a phenomenon known as enantioselectivity. This process is primarily carried out in the liver by a family of enzymes known as cytochrome P450. tga.gov.auhres.ca
Role of Cytochrome P450 Isoenzymes (e.g., CYP3A4) in Biotransformation
The metabolism of diltiazem involves several chemical reactions, including deacetylation, N-demethylation, and O-demethylation. tga.gov.auhres.ca The demethylation processes are catalyzed by specific CYP isoenzymes. tga.gov.au
Characterization of Enantiomer-Specific Metabolites (e.g., Desacetyldiltiazem, N-Desmethyldiltiazem)
The metabolic breakdown of diltiazem results in the formation of several metabolites. The main metabolites identified in human urine and plasma are desacetyldiltiazem and N-desmethyldiltiazem. tga.gov.aupfizermedical.com Other identified metabolites include N,N-didesmethyl diltiazem, desacetyl-N-monodesmethyldiltiazem, desacetyl-O-desmethyldiltiazem, and desacetyl-N, O-desmethyldiltiazem. nih.govpfizermedical.com
The process of metabolism is enantioselective, and analytical methods have been developed to separate the enantiomers of both diltiazem and its primary metabolite, desacetyldiltiazem, indicating that the metabolites themselves are chiral. nih.gov However, detailed characterization of the full spectrum of metabolites specific to the l-cis enantiomer is not extensively covered in available research.
Contribution of Metabolites to Overall Pharmacological Activity
Desacetyldiltiazem: This major metabolite is pharmacologically active. nih.gov Its plasma concentrations are typically 10-20% of the parent drug, and it possesses 25-50% of the coronary vasodilating potency of diltiazem. hres.ca
N-demethylated metabolites: N-desmethyldiltiazem and N,N-didesmethyl diltiazem are potent competitive inhibitors of the CYP3A4 enzyme. nih.gov In fact, they are significantly more potent inhibitors than diltiazem itself, which suggests they play a crucial role in potential drug-drug interactions. tga.gov.aunih.gov
N-demethyldesacetyl diltiazem: This is another pharmacologically active metabolite. Its systemic levels can be markedly higher in individuals who are poor metabolizers via the CYP2D6 enzyme pathway. nih.gov
Some research has also indicated that certain metabolites, such as N-demethyl-diltiazem and desacetyl-diltiazem, are more potent agonists at the human ghrelin receptor than the parent compound. sci-hub.se It is important to note that this information largely pertains to the metabolites of d-cis-diltiazem, and the specific pharmacological activities of metabolites originating from ent-diltiazem (l-cis-diltiazem) remain an area for further investigation.
Stereoselective Drug-Drug Interactions
The enantiomers of diltiazem exhibit notable differences in their interactions with other drugs, a phenomenon known as stereoselectivity. This is primarily due to their differential effects on drug-metabolizing enzymes and drug transporters.
Mechanisms of Interaction (e.g., Enzyme Inhibition, P-glycoprotein Efflux Transporter)
Diltiazem and its metabolites are known inhibitors of the cytochrome P450 3A4 (CYP3A4) enzyme system, which is responsible for the metabolism of a wide array of drugs. nih.govpdr.net This inhibition can lead to increased plasma concentrations of co-administered drugs that are substrates of CYP3A4, potentially enhancing their therapeutic effects or increasing the risk of toxicity. pdr.netbiointerfaceresearch.com Research has indicated that the metabolites of diltiazem may even be more potent inhibitors of CYP3A4 than the parent drug itself. researchgate.net
Furthermore, diltiazem and its primary metabolite, desacetyldiltiazem (M1), have been shown to interact with the P-glycoprotein (P-gp) efflux transporter. nih.govjacc.org P-gp is a protein located in the cell membranes of various tissues, including the intestines, and it actively pumps drugs out of cells, thereby reducing their absorption and bioavailability. jacc.orgnajah.edu Diltiazem can inhibit the function of P-gp, leading to increased intracellular concentrations and enhanced absorption of P-gp substrate drugs. jacc.orgnajah.edu Studies have demonstrated that diltiazem can inhibit the P-gp-mediated efflux of drugs like digoxin (B3395198). jacc.org The inhibitory effects of various calcium channel blockers on P-gp-mediated digoxin transport were found to be in the order of nicardipine (B1678738) > verapamil (B1683045) > diltiazem > nifedipine. jacc.org
The stereoselective nature of these interactions is an important consideration. For instance, diltiazem has been shown to cause a small, but statistically significant, decrease in the clearance of the R-enantiomer of warfarin (B611796), which is a substrate of CYP3A4. relis.no The clearance of the more potent S-enantiomer of warfarin was less affected. relis.no
Table 1: Mechanisms of Diltiazem Drug Interactions
| Interacting Component | Mechanism | Effect on Co-administered Drug |
|---|---|---|
| Diltiazem & Metabolites | Inhibition of Cytochrome P450 3A4 (CYP3A4) | Increased plasma concentrations of CYP3A4 substrates. pdr.netbiointerfaceresearch.com |
| Diltiazem & Desacetyldiltiazem (M1) | Inhibition of P-glycoprotein (P-gp) Efflux Transporter | Increased intracellular concentrations and absorption of P-gp substrates. nih.govjacc.org |
| Diltiazem | Stereoselective inhibition of CYP3A4 | Differential effects on the clearance of enantiomers of co-administered drugs (e.g., R-warfarin). relis.no |
Implications for Co-administration with Other Therapeutic Agents
The inhibitory effects of diltiazem on CYP3A4 and P-gp have significant clinical implications for the co-administration of other therapeutic agents. When diltiazem is given concurrently with drugs that are substrates for these pathways, their plasma concentrations can rise, necessitating careful monitoring and potential dose adjustments. biointerfaceresearch.com
For example, co-administration of diltiazem with certain statins, such as simvastatin, can lead to increased statin exposure and a higher risk of myopathy. uliege.be Similarly, the plasma concentrations of some benzodiazepines, like midazolam and triazolam, can be significantly increased when taken with diltiazem. biointerfaceresearch.com
The interaction with anticoagulants is also of note. While the effect on warfarin clearance is stereoselective and may not always lead to a clinically significant change in anticoagulation, caution is still advised. relis.no With the newer direct oral anticoagulants (DOACs), such as apixaban (B1684502) and rivaroxaban, which are also substrates of CYP3A4 and/or P-gp, co-administration with diltiazem can lead to increased exposure to the anticoagulant. biointerfaceresearch.cominnovationsincrm.com For instance, a minimal but clinically insignificant increase in apixaban levels has been observed with concurrent diltiazem use, and no dose adjustment is typically recommended. innovationsincrm.com
The interaction with beta-blockers like propranolol (B1214883) and metoprolol (B1676517) can result in significantly increased plasma concentrations of the beta-blocker, potentially leading to enhanced cardiovascular effects. biointerfaceresearch.com Therefore, dosage adjustments of the beta-blocker may be necessary when used in combination with diltiazem. biointerfaceresearch.com
It is crucial for healthcare professionals to be aware of these potential interactions to optimize therapeutic outcomes and minimize the risk of adverse events.
Table 2: Examples of Drug Interactions with Diltiazem
| Co-administered Drug Class | Example Drug(s) | Mechanism of Interaction | Clinical Implication |
|---|---|---|---|
| Statins | Simvastatin | CYP3A4 Inhibition uliege.be | Increased statin exposure and risk of myopathy. uliege.be |
| Benzodiazepines | Midazolam, Triazolam | CYP3A4 Inhibition biointerfaceresearch.com | Increased plasma concentrations and sedation. biointerfaceresearch.com |
| Anticoagulants | Warfarin, Apixaban, Rivaroxaban | CYP3A4 and/or P-gp Inhibition biointerfaceresearch.comrelis.noinnovationsincrm.com | Increased anticoagulant exposure; potential for bleeding. relis.noinnovationsincrm.com |
| Beta-blockers | Propranolol, Metoprolol | CYP3A4 Inhibition biointerfaceresearch.com | Increased plasma concentrations of the beta-blocker. biointerfaceresearch.com |
| Immunosuppressants | Cyclosporine, Tacrolimus | CYP3A4 Inhibition www.nhs.uk | Increased immunosuppressant levels and potential toxicity. |
| Antiepileptics | Carbamazepine | Diltiazem is a substrate and inhibitor of CYP3A4; Carbamazepine is an inducer. biointerfaceresearch.compdr.net | Potential for altered plasma concentrations of both drugs. biointerfaceresearch.compdr.net |
Preclinical Efficacy and Safety Evaluation of Ent Diltiazem Hydrochloride
In Vitro Pharmacological Efficacy Studies
The in vitro efficacy of ent-diltiazem hydrochloride has been investigated through various assays to determine its mechanism of action and potency as a calcium channel antagonist. These studies are fundamental in characterizing its pharmacological activity at the cellular and tissue level.
Cell-Based Assays for Calcium Channel Antagonism
Cell-based assays are critical for quantifying the interaction of a compound with its molecular target. In the case of this compound, these assays focus on its ability to block L-type calcium channels. Research on the stereoisomers of diltiazem (B1670644) has demonstrated a high degree of stereospecificity in their interaction with calcium channels.
Studies have shown that all four stereoisomers of diltiazem, including the cis and trans forms, can inhibit the binding of d-cis-[3H]diltiazem to rabbit T-tubule calcium channels. However, the potency of this inhibition varies significantly among the isomers. The order of potency for inhibiting radioligand binding to calcium channels is d-cis > l-cis > d-trans = l-trans nih.gov. This indicates that while ent-diltiazem (l-cis-diltiazem) does bind to benzothiazepine (B8601423) receptors on the calcium channel, it does so with lower affinity than the clinically used d-cis-diltiazem nih.gov.
Further investigation into the modulation of (+)-[3H]PN200-110 binding, another marker for calcium channel activity, revealed that at 37°C, only the d-cis isomer stimulated binding, whereas the other isomers, including the l-cis form, were inhibitory nih.gov. At a lower temperature of 2°C, all isomers inhibited binding nih.gov. These findings underscore the distinct pharmacological properties of each stereoisomer at the molecular level.
| Stereoisomer | Potency of Inhibition of d-cis-[3H]diltiazem Binding | Effect on (+)-[3H]PN200-110 Binding at 37°C |
| d-cis-diltiazem | Highest | Stimulation |
| l-cis-diltiazem (B1195970) (ent-diltiazem) | Lower than d-cis | Inhibition |
| d-trans-diltiazem | Weak | Inhibition |
| l-trans-diltiazem | Weak | Inhibition |
Isolated Smooth Muscle and Myocardial Tissue Response
The physiological effects of this compound have been examined in isolated tissue preparations to understand its impact on smooth muscle relaxation and myocardial function. Diltiazem, as a calcium channel blocker, is known to cause vasodilation by relaxing vascular smooth muscle and to exert negative chronotropic and inotropic effects on the heart.
Preclinical studies on the optically active trans-isomers of diltiazem, which are structurally related to the enantiomeric forms, have shown that they are significantly less active than d-cis-diltiazem in both anesthetized dogs and isolated guinea pig hearts, with a shorter duration of action nih.gov. There was no substantial difference in the activity between the (+)-trans and (-)-trans isomers nih.gov. Their calcium-antagonistic activities were also confirmed in K+-depolarized canine basilar arteries nih.gov.
While d-cis-diltiazem is a potent L-type Ca2+ channel blocker, its stereoisomer, l-cis-diltiazem (ent-diltiazem), has been found to have a different primary mechanism of action in isolated cardiac myocytes. L-cis-diltiazem is a potent inhibitor of the voltage-dependent Na+ current (INa) in a dose-dependent manner nih.gov. It exhibits a higher affinity for the inactivated state of Na+ channels, which may contribute to its cardioprotective effects observed in ischemia and reperfusion injury models nih.gov.
In Vivo Models for Therapeutic Applications
The therapeutic potential of diltiazem hydrochloride has been extensively studied in various in vivo models. While most of this research has been conducted with the racemic mixture or the d-cis isomer, the findings provide a basis for understanding the potential, albeit likely weaker, effects of this compound.
Cardiovascular Disease Models (e.g., Hypertension, Angina, Arrhythmias)
Diltiazem is a well-established therapeutic agent for a range of cardiovascular diseases due to its effects on vascular smooth muscle, ventricular myocardium, and specialized conducting tissue nih.gov. It induces coronary and peripheral vasodilation, has negative chronotropic and dromotropic effects, and demonstrates efficacy in models of variant and exertional angina, as well as supraventricular tachycardia nih.gov.
In a pilot randomized trial involving preclinical hypertrophic cardiomyopathy mutation carriers, diltiazem treatment was found to be safe and appeared to improve early left ventricular remodeling nih.gov. This suggests a potential disease-modifying role for diltiazem in the early stages of this genetic heart condition nih.gov.
Given the significantly lower potency of the trans-isomers in cardiovascular models, it is expected that this compound would exhibit considerably weaker therapeutic effects in models of hypertension, angina, and arrhythmias compared to d-cis-diltiazem nih.gov.
Research in Non-Cardiovascular Indications (e.g., Anal Fissure, Migraine Prophylaxis)
The vasodilatory and smooth muscle relaxant properties of diltiazem have led to its investigation in non-cardiovascular conditions.
Anal Fissure: Topical formulations of diltiazem have been explored for the treatment of anal fissures. The mechanism is believed to involve the relaxation of the internal anal sphincter, which reduces pain and promotes healing nih.gov. While clinical studies have shown the efficacy of topical diltiazem, specific preclinical studies on ent-diltiazem for this indication are not readily available.
Migraine Prophylaxis: Diltiazem has been used off-label for migraine prophylaxis nih.gov. Calcium channel blockers are considered a second-line treatment option for migraines, particularly hemiplegic migraines. The rationale for their use lies in their ability to modulate cerebrovascular tone and neuronal excitability. Preclinical research specifically evaluating ent-diltiazem for migraine prophylaxis is limited.
Enantiomer-Specific Toxicological Mechanisms and Effects
The toxicological profile of a chiral drug can differ between its enantiomers. Therefore, understanding the enantiomer-specific toxicology of diltiazem is important for a comprehensive safety assessment.
Diltiazem hydrochloride has been associated with developmental toxicity in animal studies nih.gov. High doses have been linked to embryotoxicity, such as reduced fetal weight and increased resorptions in rats and rabbits nih.gov. However, long-term carcinogenicity studies in rats and mice have shown no evidence of carcinogenicity, and the compound was not mutagenic in standard in vitro or in vivo tests nih.gov.
Genotoxicity and Mutagenicity Assessments
The genotoxic and mutagenic potential of diltiazem has been evaluated through a series of in vitro and in vivo assays. These studies were designed to detect DNA damage, gene mutations, and chromosomal damage.
Two in vitro genotoxicity studies have been reported. In a Rec-assay, which measures the relative inhibition of growth in DNA-repair deficient and proficient strains of Bacillus subtilis, diltiazem was found to be negative for DNA-damaging potential. Furthermore, diltiazem did not show mutagenic activity in the bacterial reverse mutation assay, commonly known as the Ames test. This test was conducted using five strains of Salmonella typhimurium and Escherichia coli WP2, both with and without metabolic activation by a rat liver S-9 fraction. Tests for mutagenicity and photomutagenicity using the Salmonella typhimurium TA 102 strain also returned negative results.
Evaluations for clastogenic effects, which involve structural chromosomal damage, were also conducted. Diltiazem tested negative in an in vitro chromosomal aberration assay in mammalian cells and in an in vivo micronucleus assay in mice.
| Assay Type | Test System | Metabolic Activation | Result |
|---|---|---|---|
| DNA Damage Potential | Rec-assay (Bacillus subtilis) | Not Applicable | Negative |
| Bacterial Reverse Mutation | Ames Test (S. typhimurium, E. coli) | With and Without | Negative |
| Mutagenicity/Photomutagenicity | S. typhimurium TA 102 | Not Specified | Negative |
| Chromosomal Aberration | Mammalian Cells (in vitro) | Not Specified | Negative |
| Micronucleus Test | Mice (in vivo) | Not Applicable | Negative |
Carcinogenicity Studies and Long-Term Safety
The carcinogenic potential of diltiazem has been assessed in long-term studies involving mice and rats. In these studies, the animals were administered oral doses of diltiazem up to 30 mg/kg/day. Based on the results from these high-dose oral studies, no altered carcinogenic risk is anticipated with the use of diltiazem hydrochloride.
| Species | Route of Administration | Finding |
|---|---|---|
| Mice | Oral | No evidence of carcinogenicity |
| Rats | Oral | No evidence of carcinogenicity |
Developmental and Reproductive Toxicity
The reproductive and developmental toxicity of diltiazem has been well-characterized in several animal models, including mice, rats, and rabbits. Administration of diltiazem at doses five to ten times greater than the recommended daily therapeutic dose on a mg/kg basis has led to embryo and fetal lethality.
These studies have consistently demonstrated embryotoxic and fetotoxic effects. Specific findings include a range of fetal abnormalities affecting the skeleton, heart, retina, and tongue. In some studies, these doses have been reported to cause skeletal abnormalities.
Furthermore, perinatal and postnatal studies have shown reductions in the early individual weights of pups and decreased pup survival rates. Researchers also observed prolonged delivery times and an increased incidence of stillbirths at high dose levels. An increased incidence of stillbirths was noted at doses 20 times the human dose or greater.
| Toxicity Type | Species | Observed Effects |
|---|---|---|
| Embryotoxicity & Fetotoxicity | Mice, Rats, Rabbits | Embryo and fetal lethality at high doses |
| Teratogenicity | Mice, Rats, Rabbits | Skeletal, cardiac, retinal, and tongue abnormalities |
| Perinatal/Postnatal Effects | Not Specified | Reduced pup weight and survival rates, prolonged delivery, increased stillbirths |
Organ-Specific Toxicity (e.g., Hepatic Damage)
Preclinical oral subacute and chronic repeat-dose toxicity studies have identified the liver and kidneys as the primary target organs for diltiazem toxicity in rats and dogs.
In these studies, which ranged in duration from one to twelve months, organ-specific effects were generally observed at doses of 100 mg/kg/day and higher in rats, and at 20 mg/kg/day and higher in dogs. The observed toxicities included increases in the weight of the liver and kidneys. Histopathological examination revealed fatty and degenerative changes in these organs.
| Species | Primary Target Organs | Observed Toxic Effects | Effective Dose Range | Study Duration |
|---|---|---|---|---|
| Rats | Liver, Kidneys | Organ weight increases, fatty and degenerative changes | ≥100 mg/kg/day | 1-12 months |
| Dogs | Liver, Kidneys | Organ weight increases, fatty and degenerative changes | ≥20 mg/kg/day | 1-12 months |
Advanced Analytical Methodologies for Ent Diltiazem Hydrochloride
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatographic methods, particularly high-performance liquid chromatography (HPLC), are the cornerstone for the enantioselective analysis of chiral compounds like diltiazem (B1670644). These techniques offer high resolution and sensitivity, which are essential for separating and quantifying ent-diltiazem hydrochloride, often in the presence of a large excess of the active diltiazem isomer.
The direct separation of enantiomers by HPLC is most effectively achieved through the use of chiral stationary phases (CSPs). These phases create a chiral environment that allows for differential interaction with the enantiomers, leading to their separation. The development of a chiral HPLC method for this compound involves a systematic approach to selecting the appropriate CSP and optimizing the mobile phase to achieve adequate resolution.
The process of developing and validating a chiral HPLC method is a meticulous one, often beginning with the screening of various CSPs. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used for their broad applicability in separating a wide range of chiral compounds. For basic compounds like diltiazem, the mobile phase often consists of a mixture of a non-polar solvent, such as n-hexane, and an alcohol, like 2-propanol or ethanol, with the addition of a small amount of an amine modifier, such as diethylamine, to improve peak shape and resolution. chromatographyonline.com
Once a suitable CSP and mobile phase have been identified, the method is validated according to International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. Validation parameters typically include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.
Table 1: Example of Chiral HPLC Method Parameters for Diltiazem Enantiomers
| Parameter | Condition |
|---|---|
| Column | Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate)) |
| Mobile Phase | n-hexane/chloroform/ethanol (88:10:2, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 240 nm |
| Column Temperature | 35 °C |
This table presents a hypothetical but representative set of conditions for the chiral separation of diltiazem enantiomers based on common practices in the field. nih.gov
The validation of such a method would involve demonstrating its linearity over a specific concentration range for this compound. Accuracy is assessed by recovery studies, where a known amount of ent-diltiazem is spiked into a sample and the percentage recovery is calculated. Precision is determined by analyzing multiple preparations of a homogenous sample, both on the same day (repeatability) and on different days (intermediate precision). The results are typically expressed as the relative standard deviation (RSD).
For the analysis of trace levels of this compound and for the identification of its metabolites, the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides unparalleled sensitivity and selectivity. nih.gov This technique is particularly valuable in pharmacokinetic studies where concentrations in biological matrices can be very low.
In LC-MS/MS, after the chromatographic separation of the analytes, they are ionized and introduced into the mass spectrometer. The mass spectrometer then isolates the precursor ion of interest (in this case, the protonated molecule of ent-diltiazem), fragments it, and detects specific product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification even in the presence of co-eluting matrix components. ijpras.com
A developed LC-MS/MS method for diltiazem and its metabolites in human plasma utilized a reversed-phase C8 column with a gradient mobile phase. nih.gov Detection was performed using selected ion monitoring after atmospheric pressure chemical ionization, achieving a lower limit of quantification of 1 µg/L for diltiazem and its five available metabolite reference compounds. nih.gov Such a method would be equally applicable to the trace analysis of this compound.
Furthermore, LC-MS/MS is a powerful tool for the structural elucidation of metabolites. By analyzing the fragmentation patterns of potential metabolites, their structures can be proposed. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the ions, further aiding in the identification process. ijpras.com Studies on diltiazem have identified several phase I metabolites, and LC-MS/MS has been instrumental in detecting these in human plasma. nih.gov
Table 2: Example of LC-MS/MS Parameters for Diltiazem Analysis
| Parameter | Condition |
|---|---|
| LC System | UPLC H-Class Plus |
| Column | Atlantis™ Premier BEH C18 AX |
| Mass Spectrometer | Xevo TQ-S Cronos tandem quadrupole |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Monitored Transition (Diltiazem) | m/z 415.05 → 178.03 |
| Monitored Transition (N-desmethyl diltiazem) | m/z 401.09 → 150.04 |
| Monitored Transition (Desacetyl diltiazem) | m/z 373.21 → 108.85 |
This table is based on parameters for the analysis of diltiazem and its metabolites, which would be similar for its enantiomer. ijpsr.comlcms.cz
Spectroscopic Methods for Purity and Identity Confirmation
Spectroscopic techniques are essential for confirming the identity and assessing the purity of this compound. These methods provide information about the molecule's structure and can detect the presence of impurities.
UV-visible spectrophotometry is a straightforward and widely available technique for the quantitative analysis of diltiazem hydrochloride. The molecule exhibits a characteristic absorption maximum in the UV region, which can be used for its quantification. A simple and sensitive spectrophotometric method for the determination of diltiazem hydrochloride has been reported with a maximum absorption at 249.8 nm in chloroform. The method was found to be linear over a concentration range of 2 to 20 µg/mL.
Derivative spectrophotometry can enhance the specificity of the analysis by resolving overlapping spectral bands and eliminating background interference. A first-order derivative UV-spectrophotometric method has been developed and validated for the determination of diltiazem hydrochloride. nih.govptfarm.pl This method demonstrated good linearity, accuracy, and precision for the quantification of the drug in both pure and dosage forms. nih.govptfarm.pl
Table 3: Comparison of Zero-Order and First-Order Derivative Spectrophotometry for Diltiazem HCl
| Method | Wavelength(s) | Linearity Range (µg/mL) |
|---|---|---|
| Zero-Order | 210 nm | 6-14 |
This table is based on data from a study on diltiazem hydrochloride. derpharmachemica.com
During the development of a pharmaceutical formulation, it is crucial to assess the compatibility of the active pharmaceutical ingredient (API) with the various excipients that will be used. Fourier-transform infrared (FTIR) spectroscopy and differential scanning calorimetry (DSC) are powerful thermoanalytical techniques for this purpose. conicet.gov.arresearchgate.net
FTIR spectroscopy provides information about the functional groups present in a molecule. By comparing the FTIR spectrum of the pure drug with that of a mixture of the drug and an excipient, any chemical interactions can be detected. The appearance of new peaks, the disappearance of existing peaks, or a shift in the position of peaks can indicate an interaction. conicet.gov.ar
DSC measures the heat flow into or out of a sample as a function of temperature. It can be used to determine the melting point, purity, and polymorphism of a substance. In compatibility studies, a shift in the melting point of the drug or the appearance of new thermal events in the DSC thermogram of a drug-excipient mixture can suggest a physical or chemical interaction. The combination of DSC with FTIR allows for the simultaneous acquisition of thermal and spectral data, providing a more comprehensive understanding of any interactions. nih.gov
Development and Validation of Stability-Indicating Methods
A stability-indicating analytical method is a validated quantitative analytical procedure that can detect a decrease in the amount of the API in a drug product due to degradation. It is a regulatory requirement to have such a method to ensure the safety and efficacy of the product throughout its shelf life.
For diltiazem hydrochloride, several stability-indicating HPLC methods have been developed and validated. scielo.brscielo.br These methods are designed to separate the intact drug from its degradation products that may form under various stress conditions, such as acid and base hydrolysis, oxidation, and exposure to heat and light. ajbasweb.comd-nb.info
The development of a stability-indicating method typically involves subjecting the drug substance to forced degradation studies. The stressed samples are then analyzed by HPLC to ensure that all degradation products are well-separated from the parent drug peak. The method is then validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, and precision for the quantification of the API in the presence of its degradation products. scielo.br
Table 4: Summary of a Validated Stability-Indicating HPLC Method for Diltiazem HCl
| Parameter | Result |
|---|---|
| Linearity Range | 10-70 µg/mL |
| Correlation Coefficient (r²) | 0.999 |
| Limit of Detection (LOD) | 1.276 µg/mL |
| Limit of Quantitation (LOQ) | 3.86 µg/mL |
| Recovery | 96.52% |
This table presents data from a study on a stability-indicating HPLC method for diltiazem. jopcr.comjopcr.com
The successful development and validation of these advanced analytical methodologies are essential for ensuring the quality, safety, and efficacy of pharmaceutical products containing diltiazem, by enabling the accurate control of its enantiomeric purity and stability.
Structure Activity Relationship Sar Studies of Diltiazem Hydrochloride Enantiomers
Correlation of Stereochemistry with Pharmacological Potency and Selectivity
Stereochemistry plays a pivotal role in the pharmacological activity of diltiazem (B1670644). The clinically used form of diltiazem is the dextrorotatory (+)-cis-(2S,3S)-isomer. Its enantiomer, ent-diltiazem hydrochloride, which is the (-)-cis-(2R,3R)-isomer, exhibits significantly lower pharmacological activity. This difference in potency between the two enantiomers highlights the stereospecificity of the diltiazem binding site on the L-type calcium channel nih.gov.
The two enantiomers of a chiral drug can vary considerably in their bioavailability, metabolism rate, potency, and selectivity for receptors or enzymes nih.gov. In the case of diltiazem, the (2S,3S) configuration is the eutomer, the enantiomer with the higher affinity and activity, while the (2R,3R) enantiomer, ent-diltiazem, is considered the distomer, or the less active enantiomer. The significant difference in the pharmacological effects of the diltiazem enantiomers underscores the precise steric requirements of its binding site.
Studies on the optically active trans-isomers of diltiazem, (+)-2 (2R,3S) and (-)-2 (2S,3R), have shown them to be much less active than the clinically used cis-(2S,3S) diltiazem nih.gov. Furthermore, no significant difference in activity was observed between these trans-enantiomers nih.gov. This indicates that both the absolute configuration at the chiral centers and the relative stereochemistry (cis vs. trans) are critical for potent calcium channel blocking activity.
| Compound | Stereochemistry | Relative Activity |
|---|---|---|
| Diltiazem Hydrochloride | (+)-cis-(2S,3S) | High |
| This compound | (-)-cis-(2R,3R) | Low |
| trans-Diltiazem Isomer | (+)-(2R,3S) | Much less active than cis-(2S,3S) |
| trans-Diltiazem Isomer | (-)-(2S,3R) | Much less active than cis-(2S,3S) |
Identification of Critical Pharmacophoric Features for Calcium Channel Modulation
Pharmacophore modeling has been instrumental in elucidating the key structural features of diltiazem and its analogues that are essential for their interaction with the L-type calcium channel. A pharmacophore represents the spatial arrangement of features that is necessary for a molecule to exert a specific biological effect. For diltiazem and related benzothiazepines, several key pharmacophoric elements have been identified as crucial for their calcium channel modulating activity nih.gov.
The essential structural components for the calcium antagonistic effects of diltiazem-like compounds include nih.gov:
An aromatic ring system: The methoxyphenyl ring in diltiazem contributes to the binding affinity, likely through hydrophobic and/or aromatic interactions with the receptor.
A basic nitrogen atom: The dimethylaminoethyl side chain contains a tertiary amine group that is protonated at physiological pH. This positive charge is believed to be important for electrostatic interactions with the binding site.
A hydrogen bond acceptor: The ester and/or the amide carbonyl groups in the benzothiazepine (B8601423) ring are thought to function as hydrogen bond acceptors, forming crucial interactions with the receptor.
Specific stereochemistry: As discussed previously, the cis-(2S,3S) configuration is optimal for activity, indicating a highly specific three-dimensional requirement for binding.
Theoretical studies have led to the development of a common pharmacophore model for various compounds that bind to the diltiazem site on the L-type calcium channel. This model helps to explain the activity of structurally diverse molecules that exhibit diltiazem-like effects nih.gov. For instance, a single negative molecular electrostatic potential, which can be induced by features like an oxime oxygen in some analogues, has been identified as a key factor for enhanced activity nih.gov.
Rational Design of Novel Enantiomeric Derivatives with Improved Activity Profiles
The understanding of the structure-activity relationships of diltiazem enantiomers has paved the way for the rational design of new derivatives with potentially improved pharmacological profiles. By modifying the key pharmacophoric features, researchers aim to enhance potency, selectivity, and pharmacokinetic properties.
One example of rational design is the synthesis of 8-methoxydiltiazem. This derivative, through the addition of a methoxy (B1213986) group at the 8-position of the benzothiazepine ring system, has been shown to be a more active benzothiazepinone derivative nih.gov. The superposition of this highly active derivative with other calcium channel antagonists has been instrumental in identifying the crucial partial structures responsible for their effects nih.gov.
Furthermore, the synthesis and evaluation of optically active trans-isomers of diltiazem, although resulting in less active compounds, provided valuable insights into the stringent steric demands of the receptor nih.gov. This knowledge is critical for the design of new analogues, as it helps to define the conformational space that the molecule must occupy for optimal interaction with its target. The continued exploration of the SAR of diltiazem and its enantiomers will likely lead to the development of novel calcium channel modulators with enhanced therapeutic benefits.
Advanced Drug Delivery Systems for Controlled Release of Diltiazem Hydrochloride Enantiomers
Design and Evaluation of Sustained and Extended-Release Formulations
Sustained and extended-release formulations are designed to release diltiazem (B1670644) hydrochloride at a predetermined rate, thereby maintaining a relatively constant drug concentration in the bloodstream over an extended period. This approach is particularly beneficial for drugs like diltiazem that have a short half-life and are used for chronic conditions. ijrpr.com
Polymer matrix-based systems are a common approach for achieving sustained drug release. In these systems, the drug is dispersed within a polymer matrix, and its release is controlled by processes such as diffusion through the polymer, erosion of the polymer, or a combination of both. The choice of polymer and its concentration are critical variables that dictate the rate and mechanism of drug release.
Hydrophilic polymers like Hydroxypropyl Methylcellulose (HPMC) are widely used. When in contact with aqueous fluids, HPMC hydrates to form a gel layer that controls the release of the drug. Studies have shown that the rate of diltiazem hydrochloride release can be effectively modulated by varying the viscosity grade and concentration of HPMC. For instance, increasing the proportion of HPMC K4M or HPMC K100M in matrix tablets leads to a slower and more controlled drug release over periods of up to 10-11 hours. ijrpr.comnih.govresearchgate.net The release mechanism from HPMC matrices is often described as non-Fickian or anomalous transport, indicating that both diffusion and polymer swelling/erosion are involved. researchgate.netresearchgate.net
Natural polymers such as tragacanth have also been investigated. Research comparing tragacanth with HPMC K4M and HPMC K100M found that all could sustain drug release for up to 10 hours. nih.gov However, formulations using tragacanth generally exhibited a faster drug release compared to those with the same amount of HPMC. nih.gov The release data from these matrix systems often fit well with kinetic models like the Higuchi square root model and the Peppas model, which helps in elucidating the transport mechanism. nih.gov
Table 1: Effect of Polymer Type and Concentration on Diltiazem HCl Release from Matrix Tablets
| Formulation ID | Polymer(s) | Polymer Concentration (%) | Key Finding | Reference |
|---|---|---|---|---|
| F1-F5 | HPMC K4M | 20-50% | Drug release rate slowed as polymer fraction increased. | researchgate.net |
| F11 | HPMC K100M | 40% | Formulation profile was very close to the targeted release profile. | researchgate.net |
| N/A | HPMC K4M, HPMC K100M, Tragacanth | Various | All polymers sustained release up to 10 hours; release was faster with tragacanth than HPMC. | nih.gov |
| F7 | HPMC, Ethyl Cellulose (B213188) (EC) | N/A | Pellet formulation coated with EC followed zero-order kinetics. | researchgate.net |
Gastroretentive drug delivery systems (GRDDS) are designed to prolong the residence time of the dosage form in the stomach, which is beneficial for drugs like diltiazem that have an absorption window in the upper gastrointestinal tract. researchgate.net By retaining the drug in the stomach, these systems can provide a continuous and controlled release to the site of absorption, potentially increasing bioavailability.
Several approaches have been developed for gastric retention, including floating systems, expandable systems, and mucoadhesive systems. ijper.orgwisdomlib.org Floating matrix tablets often incorporate gas-generating agents like sodium bicarbonate, which reacts with gastric acid to produce carbon dioxide, causing the tablet to float on the gastric contents. researchgate.net Studies using polymers such as HPMC K4M, HPMC K100LV, and carbopol have successfully created tablets that remain buoyant and release diltiazem hydrochloride in a sustained manner for up to 8 hours. researchgate.net
In-situ gelling systems are another innovative approach. These are liquid formulations that undergo a phase transition to form a gel in the stomach's acidic environment. ijper.org A study on a controlled-release gastro-retentive in-situ gel containing sodium alginate, HPMC K4M, and gellan gum demonstrated the potential to release the drug in a controlled manner for up to 24 hours. ijper.org Similarly, mucoadhesive systems using natural polysaccharides like hibiscus esculentus mucilage and xanthan gum have been shown to remain in the stomach for over 10 hours, significantly improving the oral bioavailability of diltiazem hydrochloride compared to conventional sustained-release formulations.
Table 2: Performance of Different Gastroretentive Formulations of Diltiazem HCl
| Formulation Type | Key Polymers/Excipients | Retention Mechanism | Key Performance Metric | Reference |
|---|---|---|---|---|
| Floating Matrix Tablet (F6) | HPMC K4M, HPMC K100LV | Buoyancy (Effervescence) | 82.19% drug release in 8 hours with optimum floating time. | researchgate.net |
| In-situ Gel (HPPGG7) | Sodium Alginate, HPMC K4M, Gellan Gum | Gelation in Gastric pH | Capable of controlled release up to 24 hours. | ijper.org |
| Mucoadhesive Tablet | Hibiscus Esculentus Mucilage, Xanthan Gum | Mucoadhesion | Stomach retention for >10 hours; increased bioavailability. | |
| Expandable Tablet | HPMC K100M, Sodium CMC | Swelling/Expansion | Swelling index of 220.41% at 6 hours. | wisdomlib.org |
Transdermal Drug Delivery Systems
Transdermal drug delivery systems (TDDS), or patches, offer an alternative route of administration that avoids the gastrointestinal tract and first-pass metabolism in the liver. nih.govkaust.edu.sa This can lead to enhanced therapeutic efficiency and the maintenance of a steady plasma drug level. nih.govkaust.edu.sa For diltiazem hydrochloride, TDDS can provide prolonged, controlled drug delivery for the management of conditions like hypertension. researchgate.netnih.gov
A major challenge in transdermal delivery is the barrier function of the skin's outermost layer, the stratum corneum. tums.ac.irpermegear.com To overcome this, permeation enhancement strategies are employed. These can be chemical or physical methods designed to reversibly disrupt the stratum corneum and increase drug flux through the skin. nih.govtums.ac.ir
Chemical enhancers are compounds that, when incorporated into the patch formulation, increase skin permeability. For diltiazem hydrochloride, various enhancers have been studied. An investigation into a matrix film made of HPMC K4M and Eudragit RS100 found that 1,8-cineole was the most effective enhancer compared to capsaicin, dimethyl sulfoxide (B87167) (DMSO), and N-methyl pyrrolidone (NMP), showing the highest drug flux. nih.gov Other studies have explored isopropyl myristate (IPM), isopropyl palmitate (IPP), and Tween 80, which were found to enhance the flux of diltiazem hydrochloride from HPMC/Ethylcellulose films by approximately three times. researchgate.net These enhancers work by interacting with the lipids in the stratum corneum, increasing their fluidity and making the barrier more permeable.
Table 3: Effect of Chemical Permeation Enhancers on Diltiazem HCl Flux
| Base Formulation Polymers | Permeation Enhancer | Resulting Flux (μg/cm²/h) | Reference |
|---|---|---|---|
| HPMC K4M, Eudragit RS100 | 1,8-Cineole | 89.7 | nih.gov |
| HPMC K4M, Eudragit RS100 | Capsaicin | Lower than 1,8-Cineole | nih.gov |
| HPMC K4M, Eudragit RS100 | Dimethyl Sulfoxide (DMSO) | Lower than 1,8-Cineole | nih.gov |
| HPMC K4M, Eudragit RS100 | N-methyl pyrrolidone (NMP) | Lower than 1,8-Cineole | nih.gov |
| HPMC, Ethylcellulose (8:2) | Isopropyl myristate (IPM) | ~3x enhancement | researchgate.net |
| HPMC, Ethylcellulose (8:2) | Isopropyl palmitate (IPP) | ~3x enhancement | researchgate.net |
| HPMC, Ethylcellulose (8:2) | Tween 80 | ~3x enhancement | researchgate.net |
The performance of transdermal patches is evaluated through a series of in vitro and in vivo studies. In vitro release and permeation studies are typically conducted using Franz diffusion cells to measure the rate at which the drug is released from the patch and permeates through a model membrane or excised animal skin. nih.govresearchgate.netnih.gov These studies are crucial for optimizing the formulation. For example, research on patches made with povidone (PVP) and ethylcellulose (EC) showed that the cumulative amount of drug permeated was proportional to the square root of time, following Higuchi kinetics, which is characteristic of matrix diffusion-controlled systems. nih.gov It was determined that a 1:2 ratio of PVP to EC was optimal for development. nih.gov
In vivo studies are conducted in animal models, such as rats, mice, or rabbits, to assess the patch's ability to deliver the drug systemically and achieve the desired therapeutic effect. researchgate.netnih.govnih.gov One study compared a matrix diffusion controlled (MDC) system with a membrane permeation controlled (MPC) system. The in vivo results showed that both systems could achieve effective plasma concentrations for a prolonged period. The MPC system, while reaching this concentration more slowly, provided a more consistent, steady-state plasma level over 24 hours. nih.gov Another in vivo study using a patch with 1,8-cineole as an enhancer demonstrated its effectiveness in reducing arterial blood pressure in normotensive rabbits, confirming the system's therapeutic potential. nih.gov
Table 4: Summary of Performance Evaluation for Diltiazem HCl Transdermal Patches
| Patch Type / Polymers | Evaluation Method | Key Findings | Reference |
|---|---|---|---|
| Matrix (Povidone:Ethylcellulose) | In Vitro Permeation (Mouse Skin) | Release followed Higuchi kinetics; 1:2 polymer ratio was optimal. | nih.gov |
| Matrix (HPMC K4M, Eudragit RS100) | Ex Vivo Permeation (Rat Skin) & In Vivo (Rabbits) | 1,8-cineole significantly enhanced flux; patch was effective in reducing blood pressure. | nih.gov |
| Matrix Diffusion Controlled (MDC) vs. Membrane Permeation Controlled (MPC) | In Vivo (Animal Model) | Both systems achieved prolonged effective plasma levels; MPC showed a more steady state. | nih.gov |
| Matrix (HEC, EC, Eudragit RLPO) | In Vitro Release & In Vivo (Albino Mice) | Release was predominantly by diffusion; a 1:1:2 polymer ratio was found to be the best formulation. | researchgate.net |
Clinical Pharmacological Insights into Diltiazem Hydrochloride Enantiomers
Enantioselective Pharmacokinetic Variability in Human Populations
The disposition of chiral drugs like diltiazem (B1670644) is often stereoselective, meaning the body absorbs, distributes, metabolizes, and excretes each enantiomer differently. This enantioselective handling is a key source of pharmacokinetic variability among individuals and populations.
Detailed Research Findings:
Diltiazem undergoes extensive first-pass metabolism in the liver, with an absolute bioavailability of approximately 40%. fda.gov The primary metabolic pathways include deacetylation, N-demethylation, and O-demethylation. fda.gov Research indicates that these metabolic processes can be stereoselective. While specific comparative pharmacokinetic parameters for d-cis-diltiazem versus ent-diltiazem (l-cis-diltiazem) in human studies are not extensively detailed in publicly available literature, the principles of stereoselective metabolism are well-established. researchgate.netslideshare.netresearchgate.net
Genetic factors contribute significantly to this variability. For instance, the polymorphic enzyme cytochrome P450 2D6 (CYP2D6) is involved in the metabolism of diltiazem. A study on different CYP2D6 genotypes revealed that while the pharmacokinetics of the parent diltiazem molecule were not significantly different between poor and extensive metabolizers, the systemic exposure to its pharmacologically active metabolites, such as desacetyl diltiazem, was more than five times higher in individuals with a poor CYP2D6 metabolizing phenotype. nih.gov This highlights that genetic variability in metabolic enzyme activity can lead to substantial differences in the concentration of active metabolites, contributing to varied clinical responses and potential for adverse effects in the population. nih.gov
The significant interpatient variability observed in steady-state diltiazem concentrations further underscores the complexity of its pharmacokinetics. researchgate.netnih.gov This variability necessitates careful individualization of therapy and suggests that differences in the handling of stereoisomers may play a contributing role.
| Pharmacokinetic Process | Key Characteristics and Factors Influencing Variability |
|---|---|
| Absorption & Bioavailability | Subject to extensive first-pass metabolism, resulting in ~40% absolute bioavailability. fda.gov Significant inter-patient variability exists. nih.gov |
| Metabolism | Primarily hepatic via deacetylation, N-demethylation, and O-demethylation. The process is known to be stereoselective. |
| Genetic Influence | Polymorphisms in metabolic enzymes, such as CYP2D6, significantly alter the plasma concentrations of active metabolites, leading to population variability. nih.gov |
| Protein Binding | Diltiazem is 70% to 80% bound to plasma proteins. nih.gov |
Therapeutic Implications of Stereoisomeric Purity in Clinical Practice
The therapeutic action of diltiazem is intrinsically linked to its specific stereochemical configuration. The clinically used d-cis-diltiazem is a potent blocker of L-type calcium channels, which is the primary mechanism for its antihypertensive and antianginal effects. nih.gov The stereoisomeric purity of the drug product is therefore of paramount clinical importance.
Detailed Research Findings:
The pharmacological effects of diltiazem enantiomers on calcium channels are highly stereospecific. The d-cis isomer is the most potent inhibitor of the benzothiazepine (B8601423) receptors on L-type calcium channels. nih.gov In contrast, its enantiomer, ent-diltiazem (l-cis-diltiazem), exhibits significantly weaker calcium channel blocking activity, with some studies suggesting it is approximately 100 times less potent. nih.gov
However, the l-cis isomer is not devoid of pharmacological activity. Research in animal models has shown that l-cis-diltiazem (B1195970) possesses cardioprotective effects against ischemia-reperfusion injury. nih.gov Notably, this protective action appears to be independent of calcium channel blockade, suggesting it interacts with different cellular targets or pathways. nih.gov
These findings have profound therapeutic implications. The use of a stereochemically pure d-cis-diltiazem formulation ensures that the therapeutic activity is targeted and predictable, focusing on potent calcium channel blockade to control blood pressure and angina. nih.govmedcentral.com If diltiazem were administered as a racemic mixture (an equal mix of both enantiomers), the clinical outcome would be less certain. The patient would be exposed to the less active l-cis isomer, which would contribute minimally to the desired calcium channel blockade but could introduce other, non-targeted pharmacological effects. Therefore, stereoisomeric purity is crucial for maximizing therapeutic efficacy and ensuring a consistent dose-response relationship.
| Stereoisomer | Primary Pharmacological Action | Therapeutic Relevance |
|---|---|---|
| d-cis-Diltiazem | Potent L-type calcium channel blockade. nih.gov | Responsible for the primary antihypertensive and antianginal effects. nih.gov |
| ent-diltiazem (l-cis-Diltiazem) | Very weak calcium channel blockade (~100x less potent). nih.gov Exhibits cardioprotective effects independent of calcium channel blockade in preclinical models. nih.gov | Contributes little to the main therapeutic goals; its own distinct effects make purity of the d-cis form clinically important. |
Impact of Enantiomeric Composition on Adverse Event Profiles
Just as the therapeutic effects of diltiazem are stereospecific, so too are its adverse effects. The side effect profile of clinically used diltiazem is largely an extension of its potent pharmacological action on calcium channels. The enantiomeric composition of the drug product is a critical determinant of the types and likelihood of adverse events.
Detailed Research Findings:
The most common adverse effects reported with diltiazem therapy are related to its vasodilatory and cardiodepressant activities. These include dizziness, headache, flushing, peripheral edema (swelling of the ankles or feet), and bradycardia (a slow heart rate). www.nhs.ukclevelandclinic.orgmedlineplus.govgoodrx.com These events are a direct consequence of the potent L-type calcium channel blockade mediated by the d-cis isomer, which relaxes vascular smooth muscle and slows cardiac conduction. nih.gov
Conversely, the l-cis isomer (ent-diltiazem) has a different impact on the adverse event profile. In preclinical studies, l-cis-diltiazem did not produce the same hemodynamic-depressing effects observed with the d-cis isomer at comparable doses. This suggests that the adverse events of hypotension and bradycardia are primarily attributable to the d-cis enantiomer.
Therefore, the enantiomeric composition directly shapes the safety profile of the drug. A stereochemically pure formulation of d-cis-diltiazem will have an adverse event profile dominated by the effects of potent calcium channel blockade. A racemic mixture would introduce the l-cis isomer, which, while having a lower propensity for causing hemodynamic side effects, could potentially introduce a different set of adverse events related to its alternative pharmacological targets. The clinical use of the pure d-cis enantiomer allows for a more predictable and manageable adverse event profile, which is directly related to its intended mechanism of action. Serious but rare side effects of diltiazem include signs of liver problems (e.g., yellowing of the skin or eyes) and severe skin reactions. www.nhs.ukclevelandclinic.org
| Stereoisomer | Associated Adverse Effects | Underlying Mechanism |
|---|---|---|
| d-cis-Diltiazem | Hypotension, bradycardia, dizziness, flushing, peripheral edema. www.nhs.ukclevelandclinic.orggoodrx.com | Direct consequence of potent L-type calcium channel blockade in the cardiovascular system. nih.gov |
| ent-diltiazem (l-cis-Diltiazem) | Lacks significant hemodynamic-depressing effects at therapeutic doses. Potential for other, non-calcium channel mediated effects is recognized but not fully characterized in humans. | Weak activity at L-type calcium channels. |
Future Directions in Ent Diltiazem Hydrochloride Research
Exploration of Stereoselective Therapeutic Applications
The primary therapeutic action of diltiazem (B1670644) is its potent blockade of L-type calcium channels, an effect highly dependent on its specific stereochemistry. nih.gov Research has demonstrated that stereoisomers of diltiazem exhibit markedly different potencies. For instance, the trans-isomers of diltiazem are significantly less active than the cis-isomer, underscoring the high degree of stereospecificity of its receptor. nih.gov
Future investigations must focus on the hypothesis that while ent-diltiazem hydrochloride may be less active on L-type calcium channels, it could exhibit unique activity at other biological targets. The chiral environment of the human body, with its stereospecific receptors, enzymes, and proteins, means that two enantiomers can be treated as entirely separate chemical entities. citedrive.com This opens the possibility that ent-diltiazem may have a distinct pharmacological profile, potentially offering therapeutic benefits in areas unrelated to cardiovascular medicine.
A key research direction is to screen this compound against a wide array of receptors and enzymes to identify novel interactions. This approach could uncover unexpected therapeutic applications, a strategy akin to a "chiral switch" where a single enantiomer from a previously racemic drug is developed for a new indication. nih.gov While diltiazem was developed as a single enantiomer, the principle of exploring the "other" isomer for unique therapeutic value remains a compelling avenue for drug discovery.
| Isomer | Relative Potency for Ca2+ Channel Inhibition | Key Research Finding |
|---|---|---|
| d-cis-diltiazem | High | The therapeutically active and most potent isomer for inhibiting d-cis-[3H]diltiazem binding. nih.gov |
| l-cis-diltiazem (B1195970) (ent-diltiazem) | Lower than d-cis | Demonstrates significantly lower potency at the primary benzothiazepine (B8601423) receptor. nih.gov |
| d-trans-diltiazem | Very Low | Exhibits weak effects on radioligand binding to Ca2+ channels. nih.gov |
| l-trans-diltiazem | Very Low | Shows weak inhibitory effects, similar to the d-trans isomer. nih.gov |
Integration of "Omics" Technologies in Enantiomer-Specific Research
"Omics" technologies offer powerful, unbiased approaches to understanding the global effects of a compound on a biological system. Integrating these technologies into the study of this compound can provide a comprehensive picture of its unique biological interactions, moving beyond single-target screening.
Proteomics: This technology can identify the full complement of proteins that interact with this compound. By comparing the protein expression profiles of cells treated with d-cis-diltiazem versus ent-diltiazem, researchers can identify proteins and pathways uniquely modulated by the ent-isomer. This could reveal off-target effects or novel mechanisms of action.
Metabolomics: The metabolic fate of a chiral drug can be stereoselective. Metabolomics can be used to map the specific metabolic pathways of this compound, identifying any unique metabolites that may have their own biological activity or toxicological profiles. This is crucial for a complete understanding of the compound's disposition in the body.
Pharmacogenomics: This field investigates how genetic variations influence drug response. A study on diltiazem found that a common polymorphism in the beta-1 adrenergic receptor gene (ADRB1) can predict a patient's response to the drug for rate control in atrial fibrillation. Future pharmacogenomic studies could explore whether specific genetic variants influence the response to or metabolism of this compound, potentially identifying patient populations who might uniquely benefit from it or be at risk for adverse effects.
| "Omics" Field | Application to this compound | Potential Outcome |
|---|---|---|
| Proteomics | Differential analysis of protein expression in cells treated with each enantiomer. | Identification of unique protein targets and signaling pathways for ent-diltiazem. |
| Metabolomics | Characterization of the metabolic breakdown and excretion products of ent-diltiazem. | Discovery of enantiomer-specific metabolites with potential bioactivity or toxicity. |
| Pharmacogenomics | Correlation of genetic markers with patient responses to ent-diltiazem. | Identification of patient subgroups with differential responses to the enantiomer. |
Computational Modeling and Simulation for Stereochemical Optimization
Computational tools are indispensable for modern drug discovery, allowing for the rapid and cost-effective prediction of molecular interactions. For this compound, these methods can guide research by predicting potential binding affinities and optimizing its structure for desired therapeutic effects.
Molecular Docking: This technique predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Docking simulations can be used to screen this compound against virtual libraries of thousands of protein targets. This can identify potential binding partners and provide insights into the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex, explaining the basis of stereoselectivity. citedrive.comjksus.org
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations can model the dynamic behavior of the drug-receptor complex over time. researchgate.net These simulations provide a more realistic view of the binding stability and can reveal subtle conformational changes in the protein induced by the binding of ent-diltiazem, which may be key to its specific biological effect.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical relationships that link the chemical structure of a compound with its biological activity. If initial screening identifies a novel activity for ent-diltiazem, QSAR studies could be employed to guide the synthesis of new analogues with enhanced potency or selectivity, thereby optimizing its therapeutic potential.
| Technique | Purpose in Ent-diltiazem Research | Example Application |
|---|---|---|
| Molecular Docking | Predict binding affinity and orientation of ent-diltiazem to various protein targets. jksus.orgopenmedicinalchemistryjournal.com | Screening ent-diltiazem against a library of G-protein coupled receptors to identify potential new targets. |
| Molecular Dynamics (MD) | Simulate the dynamic interaction and stability of the ent-diltiazem-receptor complex over time. researchgate.net | Analyzing the stability of ent-diltiazem in the binding pocket of a newly identified enzyme. |
| QSAR | Develop models to predict the activity of new ent-diltiazem analogues. | Guiding the chemical modification of ent-diltiazem to improve its affinity for a novel target. |
Regulatory Science Considerations for Enantiopure Pharmaceutical Development
The development of a single enantiomer like this compound, particularly when its counterpart is a widely used drug, involves specific regulatory considerations. Since the 1990s, regulatory agencies like the U.S. Food and Drug Administration (FDA) have established clear policies for the development of stereoisomeric drugs. fda.govnih.gov
The FDA's 1992 policy statement emphasizes that each enantiomer in a mixture should be considered as a separate entity with its own pharmacokinetic and pharmacodynamic profile. fda.govchiralpedia.com Therefore, any future development of this compound would require a comprehensive and separate evaluation.
Key regulatory hurdles would include:
Stereoselective Analytical Methods: Development and validation of robust analytical methods capable of separating and quantifying this compound from d-cis-diltiazem in biological samples are mandatory. fda.gov
Separate Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Full PK studies (absorption, distribution, metabolism, and excretion) would need to be conducted specifically for ent-diltiazem. nih.govacs.org It cannot be assumed that its profile will mirror that of the d-cis isomer. Similarly, its pharmacodynamic effects must be characterized independently.
Justification for Development: The sponsor must provide a strong scientific rationale for developing the single enantiomer. nih.govacs.org If ent-diltiazem is pursued for an indication similar to diltiazem, direct comparative studies might be necessary to demonstrate a superior therapeutic profile or improved safety. If a novel indication is sought, the complete preclinical and clinical development program for a new molecular entity would be required.
The practice of "chiral switching," or developing a single enantiomer from an approved racemate, provides a relevant regulatory framework. nih.govchiralpedia.com Although diltiazem is not a racemate, the principles of demonstrating the unique contribution and safety profile of the single enantiomer would apply, ensuring that any future therapeutic use of this compound is based on a solid foundation of scientific and clinical evidence. chiralpedia.com
Q & A
Q. What validated analytical methods are recommended for quantifying Ent-diltiazem hydrochloride in bulk and formulations?
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. Key parameters include:
- Column : C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile phase : Acetonitrile:phosphate buffer (pH 3.0–5.0) in gradient or isocratic modes.
- Detection : UV at 237 nm for optimal sensitivity . Stability-indicating methods are critical for assessing degradation products under stress conditions (e.g., acidic/alkaline hydrolysis, oxidation) .
Q. How are purity and compliance with pharmacopeial standards ensured for this compound?
The United States Pharmacopeia (USP) mandates:
Q. What formulation strategies are used to improve this compound’s bioavailability?
Controlled-release buccoadhesive matrices combine Carbopol® 934P and Methocel® K100LV polymers. A 3² factorial design optimizes:
- Bioadhesion : Linear increase with polymer concentration.
- Drug release : Near-zero-order kinetics over 10 hours (non-Fickian diffusion) . Microspheres using Eudragit RS 100 achieve prolonged release (12 hours) via solvent evaporation, with 77–91% encapsulation efficiency .
Advanced Research Questions
Q. How do experimental design principles address contradictions in this compound’s release kinetics across formulations?
Conflicting release mechanisms (e.g., first-order vs. zero-order) arise from polymer-drug interactions. Factorial designs resolve this by:
- Variable optimization : Quantifying effects of polymer ratios (e.g., Carbopol® vs. HPMC) on permeation coefficients.
- Response surface modeling : Identifying non-linear relationships between polymer amounts and diffusion rates . Higuchi and Korsmeyer-Peppas models differentiate diffusion- vs. dissolution-controlled release (n-values >0.89 indicate non-Fickian transport) .
Q. What methodological challenges arise in reconciling in vitro dissolution data with in vivo pharmacokinetics?
Dissolution tests (e.g., USP Apparatus II at 50 rpm, pH 6.8 buffer) often overpredict bioavailability due to:
- Buccal vs. gastrointestinal absorption : Controlled-release matrices bypass hepatic first-pass metabolism, altering Cmax and Tmax .
- IVIVC limitations : Poor correlation occurs if dissolution media inadequately simulate mucosal fluid viscosity or enzyme activity. Bio-relevant media (e.g., simulated saliva) improve predictability .
Q. How are stability-indicating assays validated to resolve discrepancies in degradation pathway identification?
Forced degradation studies under ICH Q1A(R2) guidelines reveal:
Q. What statistical approaches are employed to analyze batch-to-batch variability in extended-release formulations?
Multivariate analysis (e.g., ANOVA with Tukey’s HSD) identifies critical process parameters:
- Granulation moisture : Impacts tablet hardness (≥4 kp) and dissolution lag time.
- Coating thickness : Affects release rate (RSD >5% indicates process instability) . Accelerated stability studies (40°C/75% RH) predict shelf-life via Arrhenius modeling .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
